

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Capixyl

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Compound of Interest

Compound Name: Capixyl

Cat. No.: B12816724

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Application Note

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the active components of **Capixyl**[™]: Acetyl Tetrapeptide-3 and Biochanin A. **Capixyl** is a popular ingredient in cosmetic formulations aimed at reducing hair loss and promoting hair growth.[1][2] This method is crucial for quality control in manufacturing and for research and development professionals in the cosmetic and pharmaceutical industries. The described protocol provides a clear and reproducible methodology for the separation and quantification of both analytes in a single chromatographic run.

Introduction

Capixyl is an innovative active complex combining a biomimetic peptide, Acetyl Tetrapeptide-3, with a red clover extract rich in Biochanin A.[1] This combination works synergistically to prevent and reduce hair loss by modulating dihydrotestosterone (DHT) via the inhibition of 5-alpha-reductase, strengthening hair anchoring through the stimulation of extracellular matrix (ECM) proteins, and reducing inflammation.[1][3] Accurate and precise analytical methods are essential to ensure the quality and efficacy of products containing **Capixyl**. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cosmetic ingredients due to its high resolution, sensitivity, and accuracy.[4][5][6][7] This document

provides a detailed protocol for the simultaneous determination of Acetyl Tetrapeptide-3 and Biochanin A using reverse-phase HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Recommended Condition
HPLC System	Agilent 1100/1200 Series or equivalent
Column	C18 Reverse-Phase (250 mm x 4.6 mm, 5 μ m)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	10-70% B over 15 minutes, then 70-10% B over 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	220 nm (for Acetyl Tetrapeptide-3) and 254 nm (for Biochanin A)
Injection Volume	20 μ L

Standard and Sample Preparation

Standard Preparation:

- Prepare individual stock solutions of Acetyl Tetrapeptide-3 and Biochanin A (1 mg/mL) in a diluent of 50:50 acetonitrile and water.
- From the stock solutions, prepare a mixed working standard solution containing 100 μ g/mL of each analyte by diluting with the diluent.

- Prepare a series of calibration standards by further diluting the mixed working standard to concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (for a cosmetic formulation):

- Accurately weigh 1 g of the cosmetic product into a 50 mL volumetric flask.
- Add approximately 30 mL of the diluent and sonicate for 15 minutes to extract the analytes.
- Make up the volume to 50 mL with the diluent and mix thoroughly.
- Centrifuge a portion of the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

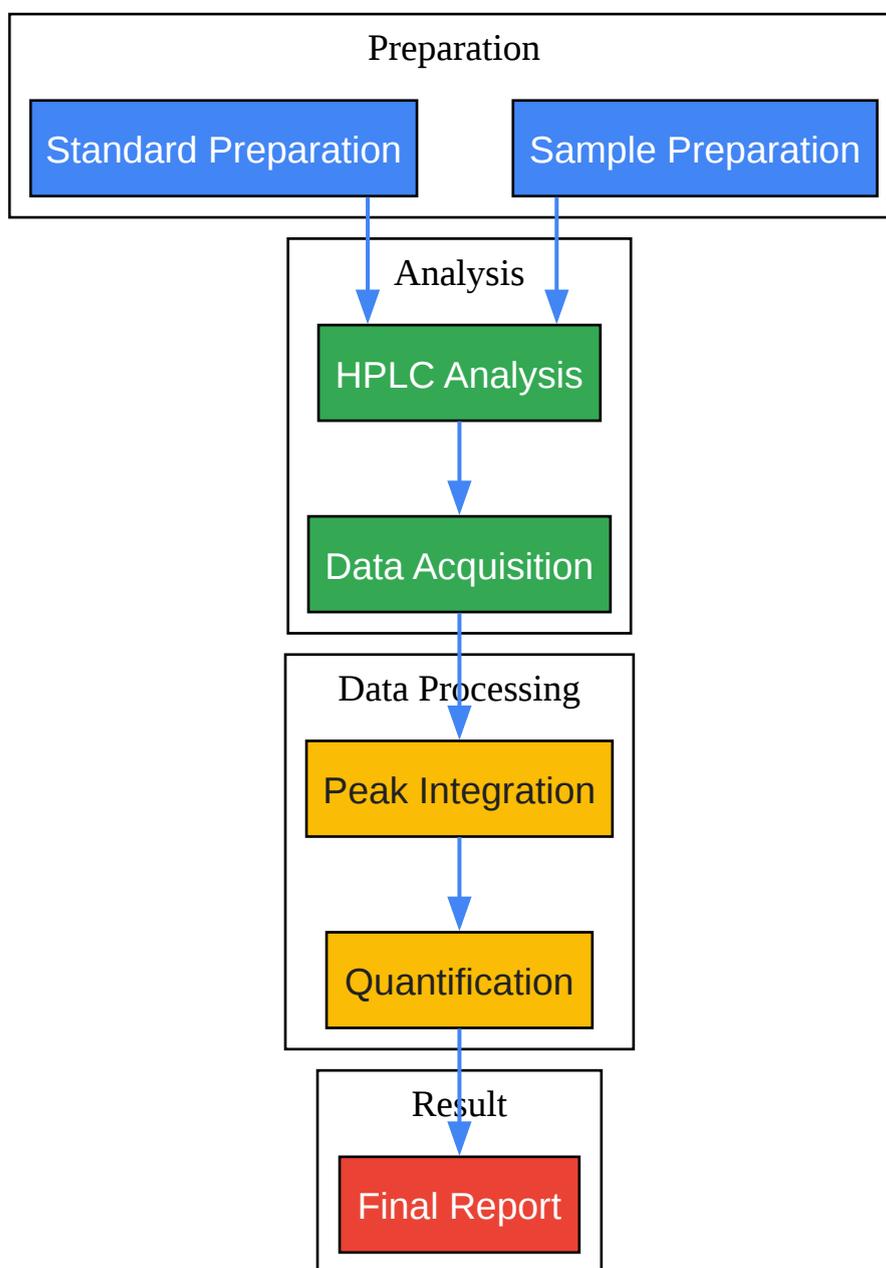
The developed HPLC method provides good separation of Acetyl Tetrapeptide-3 and Biochanin A with distinct retention times. A typical chromatogram would show the elution of the more polar Acetyl Tetrapeptide-3 before the less polar Biochanin A. The use of a gradient elution allows for the efficient separation of both components within a reasonable run time. The selection of 220 nm is optimal for the detection of the peptide bond in Acetyl Tetrapeptide-3, while 254 nm is suitable for the isoflavone Biochanin A, which exhibits strong absorbance at this wavelength.[4] [7] The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[7][8]

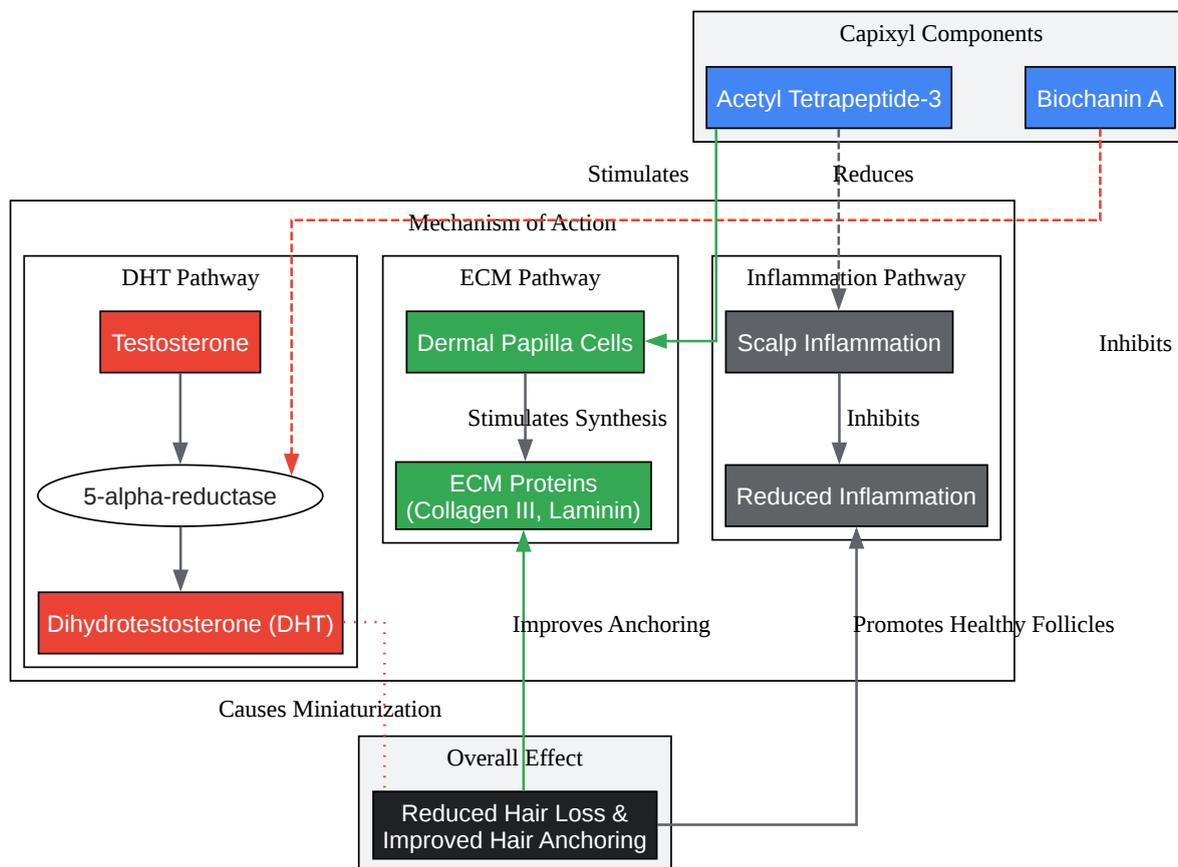
Quantitative Data Summary

Analyte	Retention Time (min)	Linearity (R ²)	LOD (µg/mL)	LOQ (µg/mL)
Acetyl Tetrapeptide-3	~7	>0.999	~0.5	~1.5
Biochanin A	~12	>0.999	~0.2	~0.6

Note: The above values are typical and may vary slightly depending on the specific HPLC system and column used.

Experimental Workflow





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